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Compound of Interest

Compound Name: Quininib

cat. No.: 87772249

An In-depth Technical Guide to the Discovery and Synthesis of Quininib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quininib, chemically identified as 2-[(E)-2-(quinolin-2-yl)vinyl]phenol, is a novel small molecule
inhibitor of angiogenesis.[1] It was discovered through phenotype-based chemical screening
and has been characterized as an antagonist of the cysteinyl leukotriene receptors 1 and 2
(CysLT1 and CysLT2).[1][2][3] Its anti-angiogenic properties, independent of the VEGF receptor
pathway, present a promising avenue for therapeutic intervention in pathologies characterized
by excessive blood vessel growth, such as cancer and ocular neovascular diseases.[2] This
document provides a comprehensive overview of the discovery, synthesis, biological activity,
and mechanism of action of Quininib.

Discovery of Quininib

The discovery of Quininib was the result of a phenotype-based chemical screen utilizing the
ChemBridge DiversetTM library. The primary assay assessed the inhibition of hyaloid vessel
angiogenesis in a transgenic zebrafish model, Tg(flil:EGFP). This in vivo screening approach
led to the identification of 2-[(E)-2-(quinolin-2-yl)vinyl]phenol as a potent inhibitor of
developmental angiogenesis.

Chemical Synthesis of Quininib
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The synthesis of Quininib can be achieved through a condensation reaction, such as the
Claisen-Schmidt or Knoevenagel condensation. The logical precursors for this synthesis are 2-
methylquinoline (quinaldine) and 2-hydroxybenzaldehyde (salicylaldehyde).

Synthetic Pathway

Reactants
2-Methylquinoline 2-Hydroxybenzaldehyde
Reaction

Condensation

Click to download full resolution via product page

Caption: Synthetic route for Quininib.

Experimental Protocol for Synthesis

e Reaction Setup: In a round-bottom flask, dissolve 2-methylquinoline and 2-
hydroxybenzaldehyde in a suitable solvent, such as acetic anhydride, which can also act as
a catalyst.

e Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress
can be monitored by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the
mixture into ice-water to precipitate the crude product.
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 Purification: Collect the precipitate by filtration and wash with cold water. The crude product
can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-[(E)-2-
(quinolin-2-yl)vinyllphenol (Quininib).

Biological Activity of Quininib and its Analogues

Quininib and its analogues have been evaluated for their biological activity in various in vitro
and in vivo models. The quantitative data from these studies are summarized below.

Compound Target IC50 (pM) Assay System

I Cell-based receptor
Quininib CysLT1R 1.2 _
antagonist assay

Cell-based receptor
CysLT2R 52 _
antagonist assay

Cell-based CysLT1
Q8 CysLT1R 4.9 receptor antagonist
assay in CHO cells

Cell-based CysLT2
receptor activation
CysLT2R >30 assay in HEK-293
cells (22.9%
antagonism at 30 uM)

Caption: Table 1: In vitro activity of Quininib and its analogue Q8 against CysLT receptors.
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Concentration

Compound Cell Line Assay Effect
(M)
o Tubule Significant
Quininib HMEC-1 ) 3,10 o
Formation inhibition
Significant
Tubule inhibition (more
Q8 HMEC-1 _ 1, 3,10
Formation potent than
Quininib)
Significant
Tubule inhibition (more
Q18 HMEC-1 _ 1,3,10
Formation potent than

Quininib)

Caption: Table 2: Effect of Quininib and its analogues on endothelial cell tubule formation.

Key Experimental Protocols
Zebrafish Intersegmental Vessel (ISV) Assay

This in vivo assay is used to assess the anti-angiogenic activity of compounds on the

developing vasculature of zebrafish embryos.
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Caption: Workflow for the Zebrafish ISV Assay.
Protocol:
o Embryo Collection: Collect fertilized eggs from adult Tg(flil:EGFP) zebrafish.

» Dechorionation: At 4-6 hours post-fertilization (hpf), enzymatically remove the chorion using
Pronase.
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e Compound Administration: Place dechorionated embryos in a 96-well plate and add the test
compounds at desired concentrations. Include vehicle (DMSO) and positive controls.

e Incubation: Incubate the embryos at 28.5°C for 24 to 48 hours.

e Imaging: At 48 or 72 hpf, anesthetize the embryos with Tricaine and mount them on a
microscope slide in low-melting-point agarose.

e Analysis: Acquire images of the trunk vasculature using a fluorescence microscope. Quantify
the number and length of the intersegmental vessels.

Endothelial Cell Tube Formation Assay

This in vitro assay models the differentiation of endothelial cells into capillary-like structures.

Coat wells with Matrigel

'
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'
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'
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!
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Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Protocol:

o Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract, such as
Matrigel, and allow it to solidify at 37°C.

o Cell Seeding: Seed human microvascular endothelial cells (HMEC-1) onto the Matrigel-

coated wells.
o Treatment: Add Quininib or other test compounds to the wells at various concentrations.
e Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.

 Visualization: Stain the cells with Calcein AM and visualize the tube network using a
fluorescence microscope.

» Quantification: Quantify the extent of tube formation by measuring parameters such as total
tube length, number of junctions, and number of loops.

Signaling Pathways Modulated by Quininib

Quininib exerts its anti-angiogenic effects primarily through the antagonism of CysLT1 and
CysLT2 receptors. The downstream signaling cascade of CysLT1 receptor activation is well-
characterized and involves several pro-angiogenic mediators. By blocking this receptor,
Quininib inhibits these downstream pathways.
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Caption: Quininib's mechanism of action via CysLT1R antagonism.
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Stimulation of the CysLT1 receptor by its endogenous ligand, leukotriene D4 (LTD4), activates
downstream signaling through phospholipase C (PLC), phosphoinositide 3-kinase (PI13K), and
protein kinase C (PKC). This cascade leads to the activation of the transcription factor NF-kB,
which promotes the expression of pro-angiogenic genes, resulting in the secretion of factors
like VEGF, ICAM-1, and VCAM-1. Quininib, by antagonizing the CysLT1 receptor, inhibits this
entire pathway, leading to a reduction in angiogenesis. Furthermore, the more potent analogue
of Quininib, Q8, has been suggested to also act on the TIE-2-Angiopoietin signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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